4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Nitration: Introduction of the nitro group to the benzene ring.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Formation of Thiadiazole Ring: Cyclization reactions to form the thiadiazole ring.
Coupling Reactions: Linking the thiadiazole ring to the benzamide core through a phenylsulfanyl methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiadiazole ring may also play a role in binding to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethoxy-2-nitrobenzoate: Shares the methoxy and nitro substituents but lacks the thiadiazole ring and phenylsulfanyl methyl group.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Contains similar functional groups but differs in its overall structure and reactivity.
Properties
Molecular Formula |
C18H16N4O5S2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4,5-dimethoxy-2-nitro-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H16N4O5S2/c1-26-14-8-12(13(22(24)25)9-15(14)27-2)17(23)19-18-21-20-16(29-18)10-28-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,21,23) |
InChI Key |
OUHFRNZOIDVBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)CSC3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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